N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Description
This compound is a pyrido[4,3-d]pyrimidinone derivative functionalized with a 4-methoxybenzyl group at position 6 and a thioacetamide moiety linked to a 3,5-dimethoxyphenyl substituent. The hexahydropyrido ring system provides conformational rigidity, while the methoxy groups may enhance solubility and target binding .
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O5S/c1-32-18-6-4-16(5-7-18)13-29-9-8-22-21(14-29)24(31)28-25(27-22)35-15-23(30)26-17-10-19(33-2)12-20(11-17)34-3/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWJBRVXVECJUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrido[4,3-d]pyrimidine core , which is known for diverse biological activities. The presence of methoxy groups contributes to its lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cellular signaling pathways.
- Receptor Modulation : It can bind to various receptors, potentially modulating their activity and influencing downstream signaling cascades.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:
- Antimicrobial Activity : The presence of sulfur in the thioacetamide group may confer antimicrobial properties. Studies are ongoing to evaluate its effectiveness against bacterial and fungal strains.
- Anti-inflammatory Effects : Research into similar compounds suggests potential anti-inflammatory properties that warrant further investigation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidinone Scaffolds
The following compounds share structural motifs with the target molecule:
Key Structural Differences :
- Ring System: The target’s hexahydropyrido[4,3-d]pyrimidinone core differs from thieno[2,3-d]pyrimidinones () or cyclopenta-fused systems (), which may alter conformational flexibility and binding pocket interactions.
- Substituents : The 3,5-dimethoxyphenyl group in the target contrasts with electron-withdrawing groups (e.g., 4-chlorophenyl in ) or trifluoromethylbenzothiazolyl (), impacting electronic properties and solubility.
Pharmacological and Physicochemical Comparisons
- Kinase Inhibition : Compound 18 () shows potent CK1 inhibition due to its trifluoromethylbenzothiazolyl group, which enhances hydrophobic interactions. The target’s 3,5-dimethoxyphenyl group may favor interactions with polar kinase domains but lacks the strong electron-withdrawing effects seen in CK1 inhibitors .
- Antimicrobial Activity: Compound 4j () exhibits strong activity against S. aureus (18 mm inhibition zone), likely due to its 3-chloro-4-fluorophenyl substituent.
- Solubility : The target’s three methoxy groups enhance hydrophilicity compared to analogs with halogens or trifluoromethyl groups (e.g., ), which could improve bioavailability .
Research Findings and Implications
- Structure-Activity Relationships (SAR): Methoxy groups (target compound) may enhance solubility but reduce antimicrobial potency compared to halogenated analogs . Pyrido[4,3-d]pyrimidinones with bulky substituents (e.g., 4-methoxybenzyl) could stabilize interactions with kinase ATP-binding pockets .
- Unresolved Questions :
- The target’s exact biological targets remain unverified. Testing against kinase panels (e.g., CK1, CDK2) is recommended.
- Comparative pharmacokinetic studies are needed to assess bioavailability advantages from methoxy groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
